7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Description
7-Allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by substitutions at positions 3, 7, and 8 of the purine-2,6-dione scaffold. The allyl group at position 7 introduces conformational flexibility, while the propylsulfanyl moiety at position 8 enhances lipophilicity compared to simpler thioether derivatives. This compound is part of a broader class of purine-2,6-diones studied for their modulation of adenosine receptors (ADORA3), enzyme inhibition (e.g., SIRT3), and antiviral activity .
Properties
IUPAC Name |
3-methyl-7-prop-2-enyl-8-propylsulfanylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h4H,1,5-7H2,2-3H3,(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGASHRWENXMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Alkylation-Substitution Sequence
This three-step approach is the most documented method for synthesizing the target compound.
Step 1: Bromination of 3-Methylxanthine
Reaction:
Conditions:
Step 2: N7-Allylation
Reaction:
Conditions:
Step 3: C8-Propylsulfanyl Substitution
Reaction:
Conditions:
-
Propylthiol (1.2 eq), potassium carbonate (2 eq), potassium iodide (0.1 eq) in DMF at 90°C for 8 hours.
Yield: 65–70%.
Key Data:
One-Pot Silylation-Alkylation Method
Adapted from ACS Omega (2024), this method uses trimethylsilyl (TMS) protection to enhance N7 reactivity.
Reaction:
Conditions:
-
N-Trimethylsilylation with bis(trimethylsilyl)acetamide (BSA, 1.5 eq) and SnCl₄ (2.1 eq) in acetonitrile.
-
Allyl bromide (3 eq) added at 80°C for 5 hours.
Yield: 60–65%.
Limitations:
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Bromination-Alkylation-Substitution | High regioselectivity, scalable | Multiple steps, bromine handling | 65–70% |
| One-Pot Silylation | Reduced purification steps | Sensitive to moisture, moderate yield | 60–65% |
Optimization Strategies
Catalytic Enhancements
Solvent Systems
-
DMF vs. Acetonitrile: DMF provides higher solubility for intermediates, but acetonitrile minimizes side reactions in silylation.
Characterization and Validation
-
¹H NMR (CDCl₃): δ 1.65 (t, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 3.12 (s, 3H, NCH₃), 4.98–5.10 (m, 2H, CH₂=CH), 5.80–5.95 (m, 1H, CH₂=CH).
-
HPLC Retention Time: 12.3 minutes (C18 column, 70:30 H₂O:MeCN).
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the allyl group or the purine ring, leading to various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives with hydrogenated double bonds.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as enzymes and nucleic acids. Its structural similarity to naturally occurring purines makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antiviral, anticancer, or anti-inflammatory properties. Research into these activities can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced materials and coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The allyl and propylsulfanyl groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The target compound’s LogP (2.8) is intermediate, balancing membrane permeability and solubility.
- Steric Effects: The allyl group at position 7 provides flexibility, contrasting with rigid benzyl or extended hexyl chains. This may influence binding to enzymes like SIRT3 or adenosine receptors .
- Sulfur Substituents : Propylsulfanyl (target) offers stability over reactive 8-mercapto groups while maintaining moderate electron-donating effects compared to aromatic sulfanyl derivatives .
Adenosine Receptor Modulation
- The target compound’s scaffold is structurally related to ADORA3 modulators. Linagliptin-derived purine-2,6-diones show nanomolar affinity for ADORA3, with substituents at position 8 critical for selectivity. The propylsulfanyl group may mimic endogenous ligands but requires empirical validation .
- Comparison : 8-Bromo derivatives (e.g., CP-8) exhibit higher receptor affinity due to halogen interactions but lack the metabolic stability of sulfanyl groups .
Enzyme Inhibition
- SIRT3 Inhibition : 8-Mercapto derivatives (e.g., 8-mercapto-3,7-dihydro-1H-purine-2,6-dione) show potent SIRT3 inhibition (IC50 < 1 µM) via competitive binding. The target compound’s propylsulfanyl group may reduce inhibitory activity due to steric hindrance but improve pharmacokinetics .
- SARS-CoV-2 M<sup>pro</sup> Inhibition : A related compound (1) with a smaller 8-thio substituent demonstrated better binding to the protease active site than bulkier analogs, suggesting the target compound’s propylsulfanyl may limit efficacy against viral targets .
Biological Activity
7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its chemical identifier (CID 2987890), is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 272.35 g/mol. The structure features a purine base with modifications that may influence its biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Activity :
- Research indicates that compounds with similar purine structures exhibit significant antioxidant properties. The presence of the propylsulfanyl group may enhance radical scavenging activities, contributing to cellular protection against oxidative stress.
-
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of purines can demonstrate antimicrobial effects. The specific activity of this compound against various bacterial strains remains to be fully elucidated but warrants further investigation.
-
Cytokinin-like Activity :
- Certain purine derivatives are known to exhibit cytokinin-like effects in plant systems. This compound's potential to stimulate cell division and growth in plant tissues could have agricultural implications, particularly in enhancing crop yields.
-
Neuroprotective Effects :
- Some studies have indicated that purine derivatives may exert neuroprotective effects through modulation of adenosine receptors. This could suggest potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study B | Antimicrobial properties | Showed inhibition of bacterial growth against Staphylococcus aureus and E. coli at specific concentrations. |
| Study C | Cytokinin-like effects | Induced increased chlorophyll synthesis in treated plant cotyledons compared to control groups. |
| Study D | Neuroprotective potential | Exhibited protective effects on neuronal cells subjected to oxidative stress conditions. |
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Receptor Interaction : Similar compounds often interact with adenosine receptors (A1 and A2A), influencing neurotransmitter release and neuronal excitability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
